REACTION_SMILES
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[C:1]([O:2][BH-:3]([O:4][C:5](=[O:6])[CH3:7])[O:8][C:9](=[O:10])[CH3:11])(=[O:12])[CH3:13].[CH3:39][C:40](=[O:41])[OH:42].[Cl:30][c:31]1[cH:32][cH:33][c:34]([CH:35]=[O:36])[cH:37][cH:38]1.[Cl:43][CH2:44][Cl:45].[NH2:15][c:16]1[cH:17][c:18]2[c:22]([cH:23][cH:24]1)[C:21](=[O:25])[N:20]([CH:26]([CH3:27])[CH3:28])[C:19]2=[O:29].[Na+:14]>>[NH:15]([c:16]1[cH:17][c:18]2[c:22]([cH:23][cH:24]1)[C:21](=[O:25])[N:20]([CH:26]([CH3:27])[CH3:28])[C:19]2=[O:29])[CH2:35][c:34]1[cH:33][cH:32][c:31]([Cl:30])[cH:38][cH:37]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N1C(=O)c2ccc(N)cc2C1=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(C)N1C(=O)c2ccc(NCc3ccc(Cl)cc3)cc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |